1-(2-Ethyl-4-methyl-1,3-thiazol-5-yl)ethylamin CAS No. 1248732-16-2"

>

1-(2-Ethyl-4-methyl-1,3-thiazol-5-yl)ethylamin CAS No. 1248732-16-2"

>

1-(2-Ethyl-4-methyl-1,3-thiazol-5-yl)ethylamin

Übersicht

Beschreibung

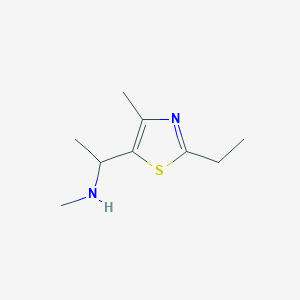

“1-(2-Ethyl-4-methyl-1,3-thiazol-5-yl)ethylamine” is a chemical compound with the IUPAC name (2-ethyl-4-methyl-1H-1lambda3-thiazol-5-yl)methanamine dihydrochloride . It has a molecular weight of 230.18 .

Molecular Structure Analysis

The molecular structure of this compound is characterized by a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Physical and Chemical Properties Analysis

This compound is a solid with a SMILES string of CCc1nc(CNC)cs1 . It is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .Wissenschaftliche Forschungsanwendungen

Anwendungsgebiete als Antioxidans

Thiazolderivate sind für ihr Potenzial als Antioxidantien bekannt. Antioxidantien sind entscheidend für die Bekämpfung von oxidativem Stress in biologischen Systemen, der zu verschiedenen chronischen Krankheiten führen kann. Die Struktur des Thiazols ermöglicht die Abfangung freier Radikale und verhindert so Zellschäden. Forschungen haben gezeigt, dass Modifikationen am Thiazolring seine antioxidativen Eigenschaften verstärken können, was es zu einem wertvollen Ziel für die Entwicklung neuer antioxidativer Therapien macht .

Anwendungen als Analgetikum und Entzündungshemmer

Die analgetischen (schmerzstillenden) und entzündungshemmenden Eigenschaften von Thiazolderivaten machen sie zu Kandidaten für die Entwicklung neuer Schmerzmittel. Diese Verbindungen können in die biochemischen Pfade eingreifen, die Schmerzen und Entzündungen verursachen, und bieten potenzielle Alternativen zu traditionellen nichtsteroidalen Antirheumatika (NSAR) mit möglicherweise weniger Nebenwirkungen .

Antimikrobielle und antifungale Anwendungen

Thiazolverbindungen haben sich als vielversprechend für antimikrobielle und antifungale Mittel erwiesen. Ihre Fähigkeit, das Wachstum von Bakterien und Pilzen zu hemmen, macht sie nützlich bei der Behandlung von Infektionen. Forscher haben verschiedene Thiazolderivate synthetisiert, die eine starke Aktivität gegen Krankheitserreger wie Staphylococcus aureus und E. coli zeigen, die für ihre Resistenz gegen viele konventionelle Antibiotika bekannt sind .

Antivirelle Anwendungen

Thiazolderivate wurden auf ihre antiviralen Aktivitäten untersucht, darunter auch gegen HIV. Die strukturelle Flexibilität des Thiazols ermöglicht die Herstellung von Verbindungen, die in die virale Replikationsprozesse eingreifen können. Diese Anwendung ist besonders wichtig bei der Suche nach wirksamen Behandlungen für neu auftretende Viruserkrankungen .

Neuroprotektive Anwendungen

Neurodegenerative Erkrankungen wie Alzheimer und Parkinson stellen erhebliche Herausforderungen für das Gesundheitswesen dar. Thiazolderivate wurden auf ihre neuroprotektiven Wirkungen untersucht, die zu Fortschritten in der Behandlung dieser schweren Erkrankungen führen könnten. Durch den Schutz neuronaler Zellen vor Schäden könnten diese Verbindungen den Fortschritt neurodegenerativer Erkrankungen verlangsamen .

Antitumor- und zytotoxische Anwendungen

Die Antitumor- und zytotoxischen Aktivitäten von Thiazolderivaten sind von großem Interesse im Bereich der Krebsforschung. Diese Verbindungen können auf verschiedene Stadien der Tumorentwicklung wirken und haben eine zytotoxische Wirkung gegen Krebszellen gezeigt. Die Entwicklung von Thiazol-basierten Medikamenten könnte neue Wege für die Krebstherapie eröffnen, möglicherweise mit gezielter Wirkung und reduzierten Nebenwirkungen .

Wirkmechanismus

Thiazoles

are a significant heterocyclic system in natural products and drugs . They play a main role in cell biology and have been found in many biologically active compounds . Thiazoles are known to have antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .

Indoles

, on the other hand, are also a significant heterocyclic system in natural products and drugs . They are important types of molecules and natural products and play a main role in cell biology . Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Biochemische Analyse

Biochemical Properties

1-(2-Ethyl-4-methyl-1,3-thiazol-5-yl)ethylamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, thiazole derivatives are known to interact with topoisomerase II, resulting in DNA double-strand breaks and cell cycle arrest . Additionally, they can inhibit or activate specific enzymes, influencing metabolic pathways and cellular functions . The nature of these interactions often involves binding to active sites or altering the conformation of target proteins, thereby modulating their activity.

Cellular Effects

The effects of 1-(2-Ethyl-4-methyl-1,3-thiazol-5-yl)ethylamine on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, thiazole derivatives have been shown to induce apoptosis in cancer cells by activating caspases and other apoptotic proteins . They also affect cell proliferation and differentiation by modulating signaling pathways such as the MAPK and PI3K/Akt pathways . These effects highlight the potential of 1-(2-Ethyl-4-methyl-1,3-thiazol-5-yl)ethylamine as a therapeutic agent.

Molecular Mechanism

The molecular mechanism of action of 1-(2-Ethyl-4-methyl-1,3-thiazol-5-yl)ethylamine involves several key interactions at the molecular level. This compound can bind to DNA and proteins, leading to changes in their structure and function. For instance, it can inhibit topoisomerase II, resulting in DNA damage and cell cycle arrest . Additionally, it can modulate the activity of enzymes involved in metabolic pathways, either by direct binding or by altering their expression levels . These molecular interactions are crucial for understanding the therapeutic potential of 1-(2-Ethyl-4-methyl-1,3-thiazol-5-yl)ethylamine.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(2-Ethyl-4-methyl-1,3-thiazol-5-yl)ethylamine can change over time. This compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that thiazole derivatives can remain stable under certain conditions, but may degrade over time, leading to reduced efficacy . Long-term exposure to 1-(2-Ethyl-4-methyl-1,3-thiazol-5-yl)ethylamine can result in sustained changes in gene expression and cellular metabolism, which are critical for its therapeutic applications.

Dosage Effects in Animal Models

The effects of 1-(2-Ethyl-4-methyl-1,3-thiazol-5-yl)ethylamine vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as anti-inflammatory and antimicrobial activities . At higher doses, it can cause toxic or adverse effects, including cytotoxicity and organ damage . Understanding the dosage effects is essential for determining the therapeutic window and safety profile of 1-(2-Ethyl-4-methyl-1,3-thiazol-5-yl)ethylamine.

Metabolic Pathways

1-(2-Ethyl-4-methyl-1,3-thiazol-5-yl)ethylamine is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, thiazole derivatives can influence the glycolytic pathway by modulating the activity of key enzymes such as hexokinase and pyruvate kinase . These interactions can lead to changes in energy production and cellular metabolism, highlighting the metabolic significance of 1-(2-Ethyl-4-methyl-1,3-thiazol-5-yl)ethylamine.

Transport and Distribution

The transport and distribution of 1-(2-Ethyl-4-methyl-1,3-thiazol-5-yl)ethylamine within cells and tissues are critical for its biological activity. This compound can be transported by specific transporters or binding proteins, influencing its localization and accumulation . For instance, thiazole derivatives can be taken up by cells through active transport mechanisms, leading to their accumulation in specific cellular compartments . Understanding the transport and distribution of 1-(2-Ethyl-4-methyl-1,3-thiazol-5-yl)ethylamine is essential for optimizing its therapeutic potential.

Subcellular Localization

The subcellular localization of 1-(2-Ethyl-4-methyl-1,3-thiazol-5-yl)ethylamine plays a crucial role in its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, thiazole derivatives can localize to the nucleus, where they interact with DNA and nuclear proteins . These interactions are important for understanding the cellular mechanisms of 1-(2-Ethyl-4-methyl-1,3-thiazol-5-yl)ethylamine and its potential therapeutic applications.

Eigenschaften

IUPAC Name |

1-(2-ethyl-4-methyl-1,3-thiazol-5-yl)-N-methylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2S/c1-5-8-11-7(3)9(12-8)6(2)10-4/h6,10H,5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXKICDINHVGKIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=C(S1)C(C)NC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl ((3-benzyl-3-azabicyclo[3.2.0]heptan-1-yl)methyl)carbamate](/img/structure/B1465178.png)

![[4-(4-Bromo-phenyl)-piperazin-1-yl]-acetic acid tert-butyl ester](/img/structure/B1465179.png)